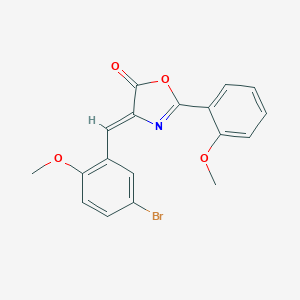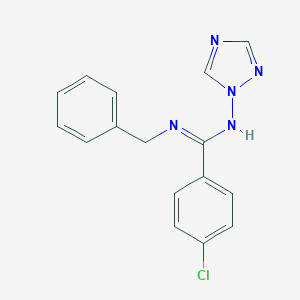![molecular formula C12H12N2OS B259185 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B259185.png)
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone, also known as M344, is a small molecule compound that has been widely studied for its potential as a therapeutic agent in cancer treatment. It belongs to a class of compounds called histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer properties by altering the expression of genes involved in cell growth and survival.
Wirkmechanismus
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors like 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone cause the acetylation of histone proteins, which leads to changes in chromatin structure and the activation of genes that are involved in cell death and growth inhibition.
Biochemical and Physiological Effects
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to decrease the levels of anti-apoptotic proteins and increase the levels of pro-apoptotic proteins in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone in lab experiments is that it is a relatively small molecule that can be easily synthesized and modified. It has also been shown to have low toxicity in preclinical studies. However, one limitation is that the mechanism of action of HDAC inhibitors like 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone is not fully understood, which makes it difficult to predict their effects in different types of cancer.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone and other HDAC inhibitors. One area of interest is the development of combination therapies that use HDAC inhibitors in combination with other cancer treatments, such as radiation therapy or chemotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to HDAC inhibitor therapy. Additionally, there is ongoing research on the development of more selective HDAC inhibitors that target specific HDAC enzymes, which may have fewer side effects than non-selective inhibitors like 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone.
Synthesemethoden
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone can be synthesized through a multi-step process involving the reaction of 3-methylbenzyl chloride with thiourea to form the intermediate 2-[(3-methylbenzyl)thio]pyrimidin-4(3H)-one, which is then oxidized to form 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone.
Wissenschaftliche Forschungsanwendungen
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has been extensively studied in preclinical models of various types of cancer, including breast, lung, prostate, and colon cancer. In these studies, 2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone has been shown to inhibit tumor growth and induce cell death in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Eigenschaften
Produktname |
2-[(3-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone |
|---|---|
Molekularformel |
C12H12N2OS |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2OS/c1-9-3-2-4-10(7-9)8-16-12-13-6-5-11(15)14-12/h2-7H,8H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
KMWUBAOLSNGBHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSC2=NC=CC(=O)N2 |
Kanonische SMILES |
CC1=CC(=CC=C1)CSC2=NC=CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)


![2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B259107.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B259121.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)
